An In-depth Technical Guide to 1-propyl-1H-pyrazole-4-sulfonyl chloride
An In-depth Technical Guide to 1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, properties, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics. Detailed protocols, safety information, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization. The pyrazole sulfonamide moiety is a prominent structural motif in numerous pharmaceutically active compounds, highlighting the significance of this reagent.[1][2]
Introduction: The Significance of Pyrazole Sulfonamides in Drug Discovery
The fusion of a pyrazole ring system with a sulfonamide functional group creates a privileged scaffold in medicinal chemistry. This combination imparts a unique set of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in specific interactions with biological targets. Consequently, pyrazole sulfonamides are found at the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and antiproliferative effects.[1][2] 1-propyl-1H-pyrazole-4-sulfonyl chloride serves as a crucial reagent for introducing this valuable pharmacophore into drug candidates, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Compound Identification and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of 1-propyl-1H-pyrazole-4-sulfonyl chloride.
| Identifier | Value | Source |
| CAS Number | 1006348-63-5 | [3] |
| Molecular Formula | C₆H₉ClN₂O₂S | |
| Molecular Weight | 208.67 g/mol | |
| SMILES | CCCN1C=C(C=N1)S(=O)(=O)Cl | |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
Synthesis of 1-propyl-1H-pyrazole-4-sulfonyl chloride
The synthesis of 1-propyl-1H-pyrazole-4-sulfonyl chloride can be achieved through a two-step process starting from commercially available 4-bromo-1-propyl-1H-pyrazole. This is followed by a sulfonation reaction. While a direct protocol for the 1-propyl derivative is not explicitly detailed in the provided literature, a reliable synthesis can be extrapolated from the well-documented synthesis of the analogous 1-methyl-1H-pyrazole-4-sulfonyl chloride.[4]
Conceptual Synthesis Workflow
The overall synthetic strategy involves the initial formation of the N-propylpyrazole, followed by electrophilic substitution at the C4 position with a sulfonyl chloride group.
Caption: Conceptual workflow for the synthesis of 1-propyl-1H-pyrazole-4-sulfonyl chloride.
Detailed Experimental Protocol (Adapted from a related synthesis)
This protocol is adapted from the synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride and should be optimized for the 1-propyl analog.[4]
Materials:
-
1-propyl-1H-pyrazole (starting material, may need to be synthesized from 4-bromo-1-propyl-1H-pyrazole if not commercially available)
-
Chlorosulfonic acid
-
Chloroform
-
Thionyl chloride
-
Dichloromethane
-
Ice
-
Sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1-propyl-1H-pyrazole in chloroform.
-
Addition of Chlorosulfonic Acid: Cool the solution to 0°C using an ice bath. Slowly add a solution of chlorosulfonic acid in chloroform dropwise to the stirred pyrazole solution, maintaining the temperature at 0°C.
-
Reflux: After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and maintain it under reflux for 10 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue stirring for an additional 2 hours at the same temperature.
-
Work-up: Cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and crushed ice.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude 1-propyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity and Applications in Medicinal Chemistry
1-propyl-1H-pyrazole-4-sulfonyl chloride is a versatile reagent primarily used for the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.
General Reaction Scheme: Sulfonamide Formation
The core reactivity of 1-propyl-1H-pyrazole-4-sulfonyl chloride is its facile reaction with amines in the presence of a base to yield the corresponding sulfonamides.
Caption: General reaction for the formation of pyrazole sulfonamides.
Protocol: Synthesis of a Model Pyrazole Sulfonamide
This protocol provides a general procedure for the synthesis of N-substituted 1-propyl-1H-pyrazole-4-sulfonamides, adapted from a similar synthesis.[1]
Materials:
-
1-propyl-1H-pyrazole-4-sulfonyl chloride
-
An appropriate primary or secondary amine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: Dissolve the amine in dichloromethane in a round-bottom flask. Add diisopropylethylamine to the solution at room temperature (25-30°C).
-
Addition of Sulfonyl Chloride: Add a solution of 1-propyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture at 25-30°C.
-
Reaction Monitoring: Stir the reaction mixture for 16 hours at 25-30°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.
Safety and Handling
As a sulfonyl chloride, 1-propyl-1H-pyrazole-4-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Key Safety Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Respiratory Irritant: May cause respiratory irritation.[5]
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid. Store in a tightly sealed container under an inert atmosphere.[6][7]
-
Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[7][8]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A detailed Safety Data Sheet (SDS) should always be consulted before handling this compound.
Conclusion
1-propyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel pyrazole sulfonamides. Its utility in drug discovery is underscored by the prevalence of this scaffold in a wide range of biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this important reagent in their quest for new and improved therapeutics.
References
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ACS Publications. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChem. 1H-pyrazole-4-sulfonyl chloride. [Link]
-
Protheragen. 1-Methyl-1H-pyrazole-4-sulfonyl Chloride. [Link]
-
PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. [Link]
-
ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]
-
Angene Chemical. Safety Data Sheet - 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl Chloride. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]
-
Chemsrc. 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS#:288148-34-5. [Link]
-
Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
-
ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-propyl-1H-pyrazole-4-sulfonyl chloride CAS#: 1006348-63-5 [m.chemicalbook.com]
- 4. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 5. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
